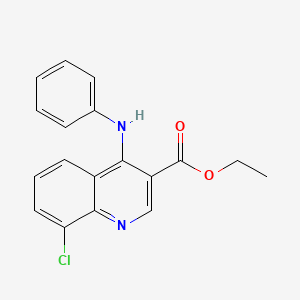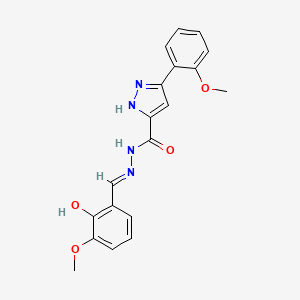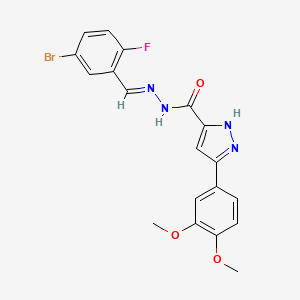![molecular formula C17H16ClN3O2 B11666541 methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B11666541.png)
methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{3-[(4-chlorophenyl)methyl]-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a chlorophenyl group and an acetate moiety. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
合成路线和反应条件
1-乙酰氧基-3-(4-氯苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑的合成通常涉及4-氯苄胺与合适的苯并咪唑前体缩合。反应通常在碱(例如氢氧化钠)和溶剂(例如乙醇)的存在下进行。反应混合物在回流条件下加热以促进目标产物的形成。
工业生产方法
在工业规模上,该化合物的生产可能涉及更有效和可扩展的方法,例如连续流动合成。这种方法允许更好地控制反应条件,并可能导致最终产品具有更高的收率和纯度。此外,使用自动化系统可以减少对人工干预的需求,并提高整体工艺效率。
化学反应分析
反应类型
1-乙酰氧基-3-(4-氯苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化以形成相应的氧化产物。
还原: 可以使用硼氢化钠或氢化铝锂等试剂进行还原反应。
取代: 该化合物可以参与亲核取代反应,其中氯原子可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在三乙胺等碱的存在下,如胺的亲核试剂。
形成的主要产物
氧化: 形成具有氧化官能团的苯并咪唑衍生物。
还原: 形成还原的苯并咪唑衍生物。
取代: 形成具有各种官能团的取代苯并咪唑衍生物。
科学研究应用
1-乙酰氧基-3-(4-氯苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑在科学研究中有多种应用,包括:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为抗菌剂和抗病毒剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺。
作用机制
1-乙酰氧基-3-(4-氯苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节它们的活性,从而导致各种生物效应。例如,它可以抑制参与炎症或癌症进展的某些酶的活性,从而发挥其治疗作用。
相似化合物的比较
类似化合物
- 1-乙酰氧基-3-(4-氟苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑
- 1-乙酰氧基-3-(4-溴苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑
- 1-乙酰氧基-3-(4-甲基苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑
独特性
1-乙酰氧基-3-(4-氯苄基)-2-亚氨基-2,3-二氢-1H-苯并咪唑由于存在4-氯苄基,因此具有独特之处,可以赋予其独特的化学和生物学性质。这种结构特征可以增强其与某些分子靶标的结合亲和力,并在各种应用中提高其整体功效。
属性
分子式 |
C17H16ClN3O2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
methyl 2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetate |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-16(22)11-21-15-5-3-2-4-14(15)20(17(21)19)10-12-6-8-13(18)9-7-12/h2-9,19H,10-11H2,1H3 |
InChI 键 |
FNFJUNODWVNTBN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C2=CC=CC=C2N(C1=N)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666461.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-carboxamide](/img/structure/B11666467.png)
![(5E)-5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666476.png)
![6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666480.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666488.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11666492.png)


![N'-(3-allyl-2-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11666506.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11666517.png)
![3-(1,3-benzodioxol-5-yl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11666527.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666534.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666538.png)
